molecular formula C16H16NO6P B1662945 3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid CAS No. 261619-50-5

3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid

Cat. No. B1662945
M. Wt: 349.27 g/mol
InChI Key: CRUVAUSVWLATAE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid, also known as CGS 35066, belongs to the class of organic compounds known as dibenzofurans . Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzofuran moiety (two benzene rings fused to a central furan ring) attached to a 2-(phosphonomethylamino)propionic acid group . The molecular formula is C16H16NO6P, and it has a molecular weight of 349.27 g/mol.

Scientific Research Applications

Synthesis and Chemical Applications

  • Phosphonate Derivatives Synthesis : The compound has been utilized in synthesizing racemic dialkyl phosphonates via a three-component reaction using 2-formylbenzoic acid, primary amines, and trialkyl phosphites. This method offers an efficient synthesis pathway (Milen et al., 2016).
  • Microwave Irradiation Synthesis : Utilization in the synthesis of (quinazolin-4-ylamino)methylphosphonates under microwave irradiation, showcasing a simple and efficient method for creating these compounds (Luo et al., 2012).
  • Phosphorylation and Phospha-Michael Addition Reaction : Involvement in the phosphorylation of specific chemical structures, showing the compound's reactivity and usefulness in creating phosphonate and phosphinic diamide derivatives (Abdou et al., 2016).

Organic Electronics and Material Science

  • Organic Light-Emitting Diodes (OLEDs) : The compound's derivatives, particularly those modified at various positions, have been researched for their application in OLEDs, particularly for their charge-transport properties (Lee et al., 2013).

Environmental and Biological Applications

  • Dibenzofuran Degradation : Studies involving the compound in the context of dibenzofuran degradation by certain bacterial strains, highlighting its potential application in environmental remediation (Strubel et al., 1991).

properties

IUPAC Name

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVAUSVWLATAE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid

CAS RN

261619-50-5
Record name CGS 35066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Reactant of Route 2
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Reactant of Route 3
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Reactant of Route 4
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Reactant of Route 5
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
Reactant of Route 6
3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid

Citations

For This Compound
5
Citations
S De Lombaert, L Blanchard, LB Stamford… - Journal of medicinal …, 2000 - ACS Publications
Potent and selective non-peptidic inhibitors of human endothelin-converting enzyme-1 (ECE-1) have been designed as potential modulators of endothelin (ET-1) production in vivo. …
Number of citations: 118 pubs.acs.org
AL Kwan, CL Lin, CZ Chang, SC Wu, SL Howng… - …, 2002 - journals.lww.com
CGS 26303, a dual inhibitor of endothelin-converting enzyme-1 (ECE-1) and neutral endopeptidase 24.11, was previously shown to prevent and reverse vasospasm in an experimental …
Number of citations: 19 journals.lww.com
AH Fauq, MA Khan, C Eckman - Synthetic communications, 2004 - Taylor & Francis
A highly efficient synthesis of the selective endothelin‐converting enzyme, CGS 35066 is described. The key steps involved a Pd‐catalyzed coupling of the phenyl rings of a diphenyl …
Number of citations: 5 www.tandfonline.com
W Winardi, AL Kwan, CL Lin, AY Jeng, KI Cheng - 2008 - Springer
Cerebral vasospasm remains a major problem where patients suffer from the subarachnoid haemorrhage (SAH). Endothelin (ET) has demonstrated to play a substantial role in the …
Number of citations: 7 link.springer.com
CL Lin, W Winardi, AY Jeng, AL Kwan - Neurological research, 2006 - Taylor & Francis
A burgeoning body of evidence suggests that endothelin-1 (ET-1), the most potent endogenous vasoconstrictor yet identified, may be critical in the pathophysiology of various …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.